4-({[(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid
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Overview
Description
4-[(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID is a complex organic compound with a unique structure that includes a thiazinane ring, a benzoic acid moiety, and a chlorodifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID typically involves multiple steps, starting from readily available precursors
Formation of Thiazinane Ring: This step involves the cyclization of a suitable precursor, such as a thioamide, with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Chlorodifluoromethoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction, where a chlorodifluoromethoxyphenyl halide reacts with the thiazinane intermediate.
Coupling with Benzoic Acid: The final step involves the coupling of the intermediate with benzoic acid, typically using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Substitution: The chlorodifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives with nucleophiles.
Scientific Research Applications
4-[(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Chlorodifluoromethoxyphenyl Derivatives: Compounds with similar functional groups but different core structures.
Thiazinane Derivatives: Compounds with variations in the thiazinane ring or different substituents.
Uniqueness
4-[(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H22ClF2N3O5S |
---|---|
Molecular Weight |
574.0 g/mol |
IUPAC Name |
4-[[2-[4-[chloro(difluoro)methoxy]phenyl]imino-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C27H22ClF2N3O5S/c28-27(29,30)38-21-12-10-20(11-13-21)32-26-33(15-14-17-4-2-1-3-5-17)23(34)16-22(39-26)24(35)31-19-8-6-18(7-9-19)25(36)37/h1-13,22H,14-16H2,(H,31,35)(H,36,37) |
InChI Key |
HTKSCHSSCCILTG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC2=CC=C(C=C2)OC(F)(F)Cl)N(C1=O)CCC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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